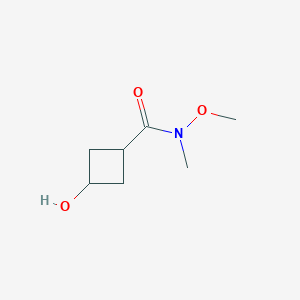
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Vue d'ensemble
Description
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid is a chemical compound with the molecular formula C4H4N4O4 and a molecular weight of 172.1 . It is available for experimental and research use .
Molecular Structure Analysis
The molecular structure of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid consists of a 1,2,4-triazole ring with a nitro group at the 5-position and an acetic acid group attached to the 3-position of the triazole ring . The InChI code for this compound is 1S/C4H4N4O4/c9-3(10)1-2-5-4(7-6-2)8(11)12/h1H2,(H,9,10)(H,5,6,7) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid include a predicted boiling point of 595.7±52.0 °C, a predicted density of 1.840±0.06 g/cm3, and a predicted pKa of 3.42±0.10 . The compound is a powder at room temperature .Applications De Recherche Scientifique
1. Pharmaceutical Applications
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
2. Anticancer Agents
1,2,4-Triazole derivatives have shown promising anticancer activity. For instance, some novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
3. Antimicrobial Agents
1,2,4-Triazoles have been introduced as an antimicrobial agent . They are used in the synthesis of various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .
4. Antifungal Agents
1,2,4-Triazoles are also used as antifungal agents . They have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
5. Anti-Inflammatory and Analgesic Agents
1,2,4-Triazoles have shown anti-inflammatory and analgesic activities . They are used in the synthesis of various drugs to treat inflammation and pain.
6. Antioxidant Agents
1,2,4-Triazoles have antioxidant properties . They can reduce or eliminate free radicals and therefore protect cells against oxidative injury .
7. Agrochemical Applications
1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They are used in the synthesis of various agrochemicals.
8. Materials Science and Organic Catalysts
1,2,4-Triazoles are used in materials sciences and as organic catalysts . They have unique structure and properties that make them useful in these fields.
Safety And Hazards
The safety information for 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .
Propriétés
IUPAC Name |
2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c9-3(10)1-2-5-4(7-6-2)8(11)12/h1H2,(H,9,10)(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLPZHBFAXIPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362835 | |
| Record name | 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid | |
CAS RN |
173167-32-3 | |
| Record name | 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one](/img/structure/B63264.png)









